molecular formula C13H12FNO2S B3080372 4-[(3-Fluorophenyl)methanesulfonyl]aniline CAS No. 1082911-16-7

4-[(3-Fluorophenyl)methanesulfonyl]aniline

Cat. No.: B3080372
CAS No.: 1082911-16-7
M. Wt: 265.31 g/mol
InChI Key: HUSCFNQEUVLJOW-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methanesulfonyl]aniline is a chemical compound that has gained significant attention in the field of research and industry due to its diverse range of applications. It is a white to yellow to brown solid .


Physical and Chemical Properties Analysis

This compound is a white to yellow to brown solid . Its molecular weight is 265.31 g/mol. More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthetic Chemistry

In synthetic chemistry, compounds like 4-[(3-Fluorophenyl)methanesulfonyl]aniline serve as key intermediates in the synthesis of complex molecules. For instance, a study by Rosen et al. (2011) highlights a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, which avoids genotoxic impurities typically associated with aniline reactions with methanesulfonyl chloride Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A. (2011). Organic letters. This method exemplifies how derivatives of methanesulfonyl aniline can be used in safer and more efficient synthetic routes.

Safety and Hazards

The safety data sheet for a related compound, (3-Fluorophenyl)methanesulfonyl chloride, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSCFNQEUVLJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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